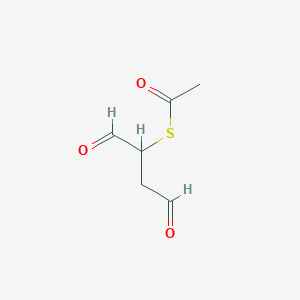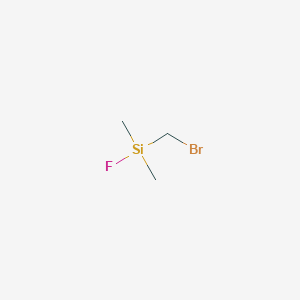![molecular formula C15H14O2S B14638172 Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl- CAS No. 52154-24-2](/img/structure/B14638172.png)
Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and sulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- typically involves the reaction of 4-methylphenylsulfinyl chloride with phenylacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Ethanone, 2-[®-(4-methylphenyl)sulfonyl]-1-phenyl-
Reduction: Ethanone, 2-[®-(4-methylphenyl)thio]-1-phenyl-
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4,5-trimethylphenyl)-
- Ethanone, 1-(4-chlorophenyl)-
Uniqueness
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack this functional group and therefore exhibit different properties and applications.
Properties
CAS No. |
52154-24-2 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[(R)-(4-methylphenyl)sulfinyl]-1-phenylethanone |
InChI |
InChI=1S/C15H14O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3/t18-/m1/s1 |
InChI Key |
JQIQTCZCJCVZOX-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)

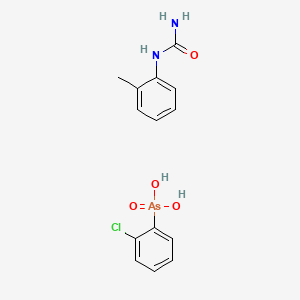
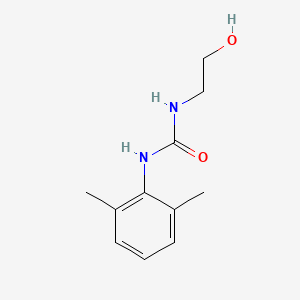
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
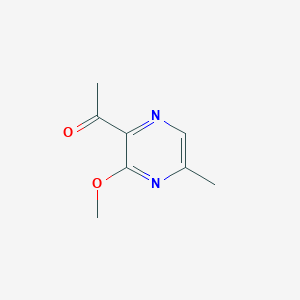
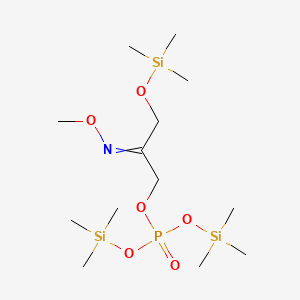
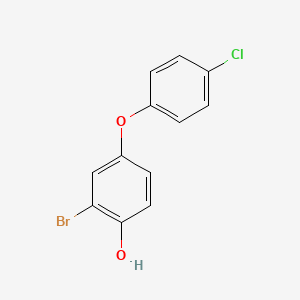
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

